molecular formula C32H36N4O4S B2583837 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 689228-13-5

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2583837
CAS RN: 689228-13-5
M. Wt: 572.72
InChI Key: FUNZRTTYUMHSBV-UHFFFAOYSA-N
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Description

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C32H36N4O4S and its molecular weight is 572.72. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

  • Versatile Building Blocks for Piperidine-Containing Compounds : Phenylglycinol-derived oxazolopiperidone lactams, related to the quinazolinone family, serve as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These compounds facilitate the construction of polysubstituted piperidines, quinolizidines, indolizidines, and complex alkaloids, highlighting their significance in synthetic organic chemistry (Escolano, Amat, & Bosch, 2006).

Pharmacological and Medicinal Chemistry Applications

  • Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated remarkable broad-spectrum antitumor activity. These compounds, through their structural diversity, have shown to be 1.5–3.0 times more potent compared to the control, 5-FU. Molecular docking studies further support their potential by indicating similar binding modes to known inhibitors, suggesting their usefulness in cancer therapy (Al-Suwaidan et al., 2016).

  • Antiproliferative Activity via VEGFR-2-TK Inhibition : Piperazin-1-yl quinolin-2(1H)-one derivatives with thiazoles have been synthesized and evaluated for anticancer activity, demonstrating higher activity than their precursors. These compounds, particularly the dihalogenated derivatives, have shown significant cytotoxic activity and VEGFR-2 inhibitory activity, comparable to sorafenib, highlighting their potential as antiproliferative agents (Hassan et al., 2021).

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O4S/c1-39-28-14-11-23(19-29(28)40-2)15-16-33-30(37)22-41-32-34-27-13-12-25(35-17-7-4-8-18-35)20-26(27)31(38)36(32)21-24-9-5-3-6-10-24/h3,5-6,9-14,19-20H,4,7-8,15-18,21-22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNZRTTYUMHSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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